Enantiopure (S)-Ethyl Nipecotate: Two-Step Resolution Yields 98.5% ee with 36.0% Overall Recovery
A two-step resolution process combining enzymatic hydrolysis with diastereomeric salt formation yields enantiopure (S)-ethyl nipecotate with 98.5% ee at 84.3% yield in the second step, achieving an overall yield of 36.0% from racemic starting material [1]. This compares favorably to the racemic mixture, which lacks stereochemical purity, and to alternative resolution methods that often result in lower overall yields or require costly chiral auxiliaries.
| Evidence Dimension | Enantiomeric excess (ee) and overall yield |
|---|---|
| Target Compound Data | 98.5% ee; 84.3% yield (step 2); 36.0% overall yield |
| Comparator Or Baseline | Racemic ethyl nipecotate (0% ee) |
| Quantified Difference | Increase from 0% to 98.5% ee; overall recovery of 36.0% |
| Conditions | Enzymatic hydrolysis with Novozym 435 (phosphate buffer, pH 7.0, 30°C, 6h) followed by (D)-tartaric acid resolution |
Why This Matters
Procurement of enantiopure ethyl piperidine-3-carboxylate is essential for synthesizing stereospecific drug candidates, and this method demonstrates a scalable, reproducible route to high-purity (S)-enantiomer.
- [1] Tang, F. X., Li, Y. B., Meng, C., & Zhao, X. Q. (2011). A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Advanced Materials Research, 239-242, 559-566. View Source
